![molecular formula C12H6S8Te2 B14264675 2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) CAS No. 136374-11-3](/img/structure/B14264675.png)
2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) is a complex organotellurium compound characterized by its unique structure featuring tellurium atoms and dithiolene ligands
Méthodes De Préparation
The synthesis of 2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) typically involves the reaction of tellurium-containing precursors with dithiolene ligands under controlled conditions. One common synthetic route includes the use of tellurium tetrachloride and dithiolene ligands in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state tellurium species.
Applications De Recherche Scientifique
2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry:
Catalysis: The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of 2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) involves its interaction with molecular targets through its tellurium and dithiolene moieties. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) include:
2,2’-{Disulfane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole): This compound contains sulfur instead of tellurium and exhibits different chemical reactivity and biological activity.
2,2’-{Diselane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole): This selenium-containing analogue has unique properties compared to the tellurium compound. The uniqueness of 2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) lies in its tellurium content, which imparts distinct electronic and redox properties.
Propriétés
Numéro CAS |
136374-11-3 |
|---|---|
Formule moléculaire |
C12H6S8Te2 |
Poids moléculaire |
661.9 g/mol |
Nom IUPAC |
2-(1,3-dithiol-2-ylidene)-4-[[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]ditellanyl]-1,3-dithiole |
InChI |
InChI=1S/C12H6S8Te2/c1-2-14-9(13-1)11-17-5-7(19-11)21-22-8-6-18-12(20-8)10-15-3-4-16-10/h1-6H |
Clé InChI |
ZEEZGDSCCTXJJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C2SC=C(S2)[Te][Te]C3=CSC(=C4SC=CS4)S3)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


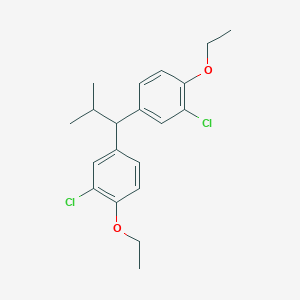
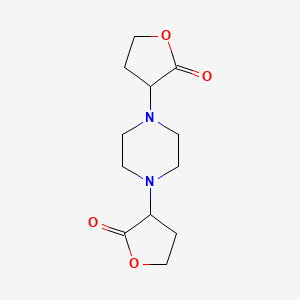
![2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione](/img/structure/B14264600.png)
![[(1S,2S)-2-propylcyclopropyl]methanol](/img/structure/B14264620.png)

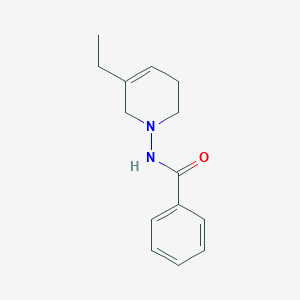


![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]acetic acid](/img/structure/B14264655.png)
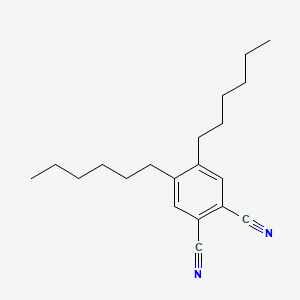

![2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine](/img/structure/B14264671.png)
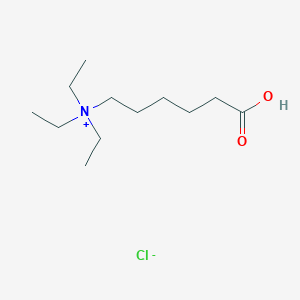
![3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol](/img/structure/B14264681.png)
